molecular formula C17H17F3N2O4S B258370 2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B258370
Poids moléculaire: 402.4 g/mol
Clé InChI: MQBDUSMDDRKIJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton tyrosine kinase), which is an important target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

TAK-659 is a selective inhibitor of BTK, which is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in various diseases. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells and inhibit the growth of B-cell malignancies. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its potential in the treatment of various diseases. However, TAK-659 also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the research and development of TAK-659. One direction is to investigate the therapeutic potential of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to develop more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential off-target effects.

Méthodes De Synthèse

The synthesis method of TAK-659 involves several steps, as described in a patent filed by Takeda Pharmaceutical Company Limited. The first step involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methoxybenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a palladium catalyst to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, and inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.

Propriétés

Nom du produit

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Formule moléculaire

C17H17F3N2O4S

Poids moléculaire

402.4 g/mol

Nom IUPAC

2-(3-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N2O4S/c1-26-15-8-4-7-14(10-15)22(27(2,24)25)11-16(23)21-13-6-3-5-12(9-13)17(18,19)20/h3-10H,11H2,1-2H3,(H,21,23)

Clé InChI

MQBDUSMDDRKIJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

SMILES canonique

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.